1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole
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Overview
Description
1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines a methoxyphenyl group with a tetrahydronaphtho-oxazole core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach is the oxidation of oxazolines to oxazoles using commercial manganese dioxide . Industrial production methods often employ flow synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl group, often using reagents like bromine or chlorine.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic compound with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used for its anti-inflammatory properties.
These compounds share the oxazole core but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
61191-62-6 |
---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3a,4,5,9b-tetrahydrobenzo[e][1,2]benzoxazole |
InChI |
InChI=1S/C18H17NO2/c1-20-14-9-6-13(7-10-14)18-17-15-5-3-2-4-12(15)8-11-16(17)21-19-18/h2-7,9-10,16-17H,8,11H2,1H3 |
InChI Key |
GCICOGGFEGOMNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3C2C4=CC=CC=C4CC3 |
Origin of Product |
United States |
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